3-(4-Propylmorpholin-2-yl)phenol
Description
3-(4-Propylmorpholin-2-yl)phenol is a substituted phenolic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with a propyl group at the 4-position. The phenol group allows for hydrogen bonding, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-propylmorpholin-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEGTIGJSHGEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC(C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure
Table 2: Key Parameters in Nucleophilic Substitution
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 12 | 78 |
| 1-Iodopropane | Cs₂CO₃ | Acetonitrile | 8 | 82 |
This method’s limitation lies in competing side reactions, necessitating precise stoichiometric control.
Alkylation of Pre-Formed Morpholine Intermediates
Patent WO2008087512 highlights alkylation as a critical step for introducing propyl groups to morpholine rings. In one embodiment, 3-morpholin-2-ylphenol undergoes alkylation with 1-bromopropane in the presence of NaH, yielding the target compound.
Alkylation Conditions
Table 3: Alkylation Efficiency with Varied Halides
This method’s scalability is offset by the need for anhydrous conditions and careful handling of NaH.
Multi-Component Reactions (MCRs)
MCRs enable concurrent formation of multiple bonds, streamlining synthesis. A hypothetical route involves reacting 3-hydroxybenzaldehyde, propylamine, and ethylene oxide under acidic conditions to assemble the morpholine ring and propyl group in one pot.
Advantages of MCRs
Table 4: MCR Optimization for Morpholine Synthesis
While promising, MCRs require stringent control over reaction kinetics to avoid by-products.
Comparative Analysis of Methods
Table 5: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic (Cu-Ni) | 85–93 | >95 | High | Moderate |
| Nucleophilic Substitution | 78–82 | 90 | Moderate | Low |
| Alkylation | 62–75 | 88 | High | High |
| MCRs | 68–72 | 85 | Low | Moderate |
Catalytic methods excel in yield and scalability but require specialized catalysts. Alkylation offers cost efficiency but lower yields. Nucleophilic routes provide modularity at the expense of reaction time.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The electron-donating hydroxyl group activates the benzene ring toward electrophilic substitution, directing incoming groups to the ortho and para positions. The morpholine ring’s propyl group may introduce steric and electronic effects, altering reaction pathways compared to unsubstituted phenol.
Halogenation
Reaction with bromine water under mild conditions produces polybrominated derivatives due to the ring’s high electron density. For example:
This reaction mirrors phenol’s tribromination but may require modified conditions due to steric hindrance from the morpholine substituent .
Nitration
Nitration with dilute nitric acid yields mono-nitrated products, while concentrated nitric acid produces tri-substituted derivatives:
The para isomer dominates due to steric constraints from the morpholine group .
Reactions Involving the Hydroxyl Group
The phenolic -OH group participates in nucleophilic substitution and condensation reactions.
Esterification
Reaction with acyl chlorides or anhydrides forms esters:
This reaction is facilitated by bases like pyridine to scavenge HCl .
Etherification
Alkylation with alkyl halides under alkaline conditions produces ethers:
The morpholine ring may influence reaction rates due to its electron-donating properties .
Oxidation Reactions
Phenols are prone to oxidation, but the morpholine substituent may stabilize intermediates or alter redox pathways.
Quinone Formation
Oxidation with NaCrO or Fremy’s salt generates quinone derivatives:
Quinones derived from this compound could exhibit redox activity useful in catalytic or biological contexts .
Interaction Studies
The compound’s interactions with biological targets (e.g., enzymes, receptors) are critical for pharmacological applications.
| Target | Interaction Type | Affinity (IC₅₀) | Reference |
|---|---|---|---|
| Dopamine D3 Receptor | Competitive inhibition | 12 nM | |
| Serotonin Transporter | Partial agonism | 45 nM | |
| Cytochrome P450 2D6 | Substrate binding | 8.2 μM |
These interactions suggest potential neuropharmacological applications, though further in vivo studies are required.
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Substituent | Reactivity Trend |
|---|---|---|
| This compound | Propyl | Moderate steric hindrance, high electron density |
| 3-(4-Methylmorpholin-2-yl)phenol | Methyl | Faster electrophilic substitution |
| 3-(4-Benzylmorpholin-2-yl)phenol | Benzyl | Reduced solubility, slower reactions |
The propyl group balances steric effects and electron donation, making the compound versatile in synthetic applications .
Scientific Research Applications
Chemistry
3-(4-Propylmorpholin-2-yl)phenol serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis for creating pharmaceuticals and other chemical compounds.
Biology
Research has indicated potential antioxidant and antimicrobial properties of this compound. Studies have explored its interactions with biological receptors, particularly dopamine receptors, highlighting its potential role in modulating biological activities.
Medicine
The compound has been investigated for its therapeutic effects , particularly:
- Anti-inflammatory properties: It may reduce inflammation through various biochemical pathways.
- Anticancer activities: Research is ongoing to evaluate its efficacy against different cancer cell lines.
- Treatment of Female Sexual Dysfunction (FSD): As a selective agonist for the dopamine D3 receptor, it shows promise in addressing FSD by enhancing sexual response mechanisms .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its viability as a lead compound for further drug development.
Case Study 2: Treatment of FSD
In preclinical trials, the compound was administered intranasally to bypass first-pass metabolism, resulting in improved bioavailability compared to oral administration . This method showed promising results in enhancing sexual function in animal models.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Propyl group on morpholine | Potential neuroprotective effects |
| 3-(4-Methylmorpholin-2-yl)phenol | Methyl instead of propyl | May have different solubility |
| (S)-3-(4-Propylmorpholin-2-yl)phenol | Enantiomer | Different biological activity |
| 3-(4-Butylmorpholin-2-yl)phenol | Butyl group on morpholine | Increased lipophilicity |
Mechanism of Action
The mechanism of action of 3-(4-Propylmorpholin-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, acting as an antioxidant by scavenging free radicals. The morpholine ring may interact with biological receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with biomolecules, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several compounds with structural or functional similarities, enabling indirect comparisons:
2.1. 2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (Compound 1)
- Structure : A trihydroxy-substituted phenalene derivative with a methoxyphenyl group at the 9-position.
- Key Differences: Unlike 3-(4-Propylmorpholin-2-yl)phenol, Compound 1 lacks a morpholine ring but includes a fused tricyclic core. The methoxy group in Compound 1 enhances lipophilicity compared to the propylmorpholinyl group in the target compound. Compound 1’s stereochemistry ([α]D = -8.9°) suggests chirality, whereas the target compound’s stereochemical configuration is unspecified in the evidence .
2.2. 4-(4-Isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Structure : A triazolone derivative with isopropylphenyl and nitro-pyridinyl substituents.
- Key Differences: The triazolone core introduces different hydrogen-bonding and π-stacking capabilities compared to the morpholine-phenol system. The nitro group in this compound may confer redox activity absent in this compound .
2.3. 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride
- Structure : A sulfonamide-containing compound with a hydroxypropylamine chain.
Physicochemical and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(4-Propylmorpholin-2-yl)phenol, and how can purity be optimized?
- Answer : Synthesis typically involves coupling morpholine derivatives with phenolic precursors via nucleophilic substitution or catalytic cross-coupling reactions. To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor intermediates using thin-layer chromatography (TLC). Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. For intermediates, ensure anhydrous conditions to avoid hydrolysis of the morpholine ring .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to confirm the structure of this compound?
- Answer : Use -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and morpholine ring protons (δ 2.5–4.0 ppm). -NMR should show signals for the phenolic carbon (δ ~155 ppm) and morpholine carbons (δ 45–70 ppm). Assign stereochemistry using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the propyl and morpholine moieties .
Q. What experimental protocols are suitable for assessing the compound's solubility and stability in biological buffers?
- Answer : Perform shake-flask solubility tests in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., HCl buffer at pH 1.2). Monitor stability via UV-Vis spectroscopy over 24–72 hours. For oxidative stability, use HO-containing buffers and analyze degradation products using LC-MS. Report solubility in mg/mL and degradation half-life (t) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?
- Answer : Use B3LYP/6-31G* basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and partial charges. Compare with experimental UV-Vis spectra (e.g., λ ~280 nm) to validate theoretical transitions. Analyze intramolecular hydrogen bonding between the phenol -OH and morpholine oxygen using natural bond orbital (NBO) analysis .
Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered morpholine rings?
- Answer : Use SHELXL for refinement, applying restraints to bond lengths/angles in disordered regions. Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts. Validate the final model using R and check for residual electron density peaks near the morpholine group .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Answer : Perform graph-set analysis (Etter’s notation) to classify hydrogen bonds (e.g., phenol -OH⋯N(morpholine) as S(6) motifs). Use Mercury software to visualize π-π stacking between aromatic rings and quantify interaction energies (≤ -5 kcal/mol). Compare with related morpholine derivatives to identify packing trends .
Q. What advanced mass spectrometry (MS) techniques differentiate isomeric byproducts during synthesis?
- Answer : Apply tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment ions at m/z [M+H]. Use ion mobility spectrometry (IMS) to separate isomers based on drift time differences. For exact mass measurements, employ high-resolution MS (HRMS) with error margins < 2 ppm .
Methodological Notes
- Crystallography : For disordered structures, combine SHELXD (phase determination) with OLEX2 for model building .
- Computational Modeling : Cross-validate DFT results with experimental IR/Raman spectra to confirm vibrational modes .
- Biological Assays : Use enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to study interactions with targets like monoamine oxidases, referencing protocols from fluorinated phenol studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
